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Compound of Interest

Compound Name: 7-Ethoxyquinoline-3-carbaldehyde

Cat. No.: B1502724

Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials
science, exhibiting a wide spectrum of biological activities including antimalarial, anticancer,
and anti-inflammatory properties.[1] The specific functionalization of the quinoline ring system
is critical to its therapeutic or material function. 7-Ethoxyquinoline-3-carbaldehyde is a key
synthetic intermediate, valued for the strategic placement of its reactive aldehyde group and
the modulating ethoxy substituent. These features allow for further molecular elaboration,
making it a valuable building block in the synthesis of complex target molecules.

The unambiguous structural confirmation of such intermediates is not merely a procedural step
but the foundation of reliable and reproducible scientific research. Mischaracterization can lead
to the invalidation of subsequent biological or material data, resulting in significant loss of time
and resources. This guide provides a comprehensive analysis of the expected spectroscopic
data for 7-Ethoxyquinoline-3-carbaldehyde, grounded in the fundamental principles of each
analytical technique. It is designed to serve as a practical reference for researchers, offering
not just data, but the underlying scientific rationale for its interpretation and acquisition.

Molecular Structure

e |IUPAC Name: 7-Ethoxyquinoline-3-carbaldehyde
e Molecular Formula: C12H11NO:2

e Molecular Weight: 201.22 g/mol
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e CAS Number: 745830-19-7[2]

Synthesis Pathway: The Vilsmeier-Haack Reaction

A prevalent and effective method for the formylation of electron-rich aromatic and heterocyclic
compounds is the Vilsmeier-Haack reaction.[3] This reaction utilizes a Vilsmeier reagent,
typically generated in situ from phosphorus oxychloride (POCIs) and a substituted amide like
N,N-dimethylformamide (DMF), to install an aldehyde group. For a precursor like 3-
ethoxyaniline, a multi-step synthesis culminating in a Vilsmeier-Haack formylation would be a
logical pathway to generate the target compound.

The causality behind this choice lies in the reaction's reliability for formylating activated ring
systems. The ethoxy group at the 7-position enhances the nucleophilicity of the quinoline ring,
facilitating the electrophilic substitution by the Vilsmeier reagent.

Conceptual Experimental Workflow: Synthesis &
Purification
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Caption: Conceptual workflow for synthesis and purification.
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Mass spectrometry is the definitive technique for confirming the molecular weight of a
synthesized compound. By ionizing the molecule and measuring the mass-to-charge ratio (m/z)
of the resulting ions, it provides direct evidence of the compound's elemental composition.

Expertise & Experience: For a molecule like 7-Ethoxyquinoline-3-carbaldehyde, which
contains a basic nitrogen atom, Electrospray lonization (ESI) in positive ion mode is an
exceptionally effective ionization method. The quinoline nitrogen is readily protonated, leading
to a strong signal for the [M+H]* ion. This choice minimizes fragmentation and maximizes the
intensity of the molecular ion peak, which is the primary goal for molecular weight confirmation.

Predicted Mass Spectrometry Data

Adduct Formula Predicted m/z
M+H]+ C12H12NO2* 202.0863
[M+H]

[M+Na]* Ci12H1:NNaO2* 224.0682
[M+K]+ C12H1:NKO2* 240.0421

M1+ C12H11NO2* 201.0784

[M]

Protocol for Data Acquisition (LC-MS with ESI)

o Sample Preparation: Dissolve approximately 0.1 mg of the sample in 1 mL of a high-purity
solvent like methanol or acetonitrile. The use of high-purity solvents is critical to avoid
adducts from unknown contaminants.

 Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometer (LC-MS) equipped
with an ESI source.

o Data Acquisition:

o Introduce the sample into the ESI source via direct infusion using a syringe pump (e.g., at
10 pL/min). This method is rapid and ideal for confirming the mass of a pure sample.

o Set the mass spectrometer to scan in positive ion mode over a relevant m/z range (e.g.,
100-400 amu).

© 2026 BenchChem. All rights reserved. 4/12 Tech Support


https://www.benchchem.com/product/b1502724?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1502724?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o The instrument parameters (e.g., capillary voltage, source temperature) should be
optimized to maximize the signal of the ion of interest.

o Data Analysis: The resulting spectrum should show a prominent peak corresponding to the
[M+H]* ion at m/z 202.0863. The presence of sodium ([M+Na]*) or potassium ([M+K]*)
adducts is also common and further validates the molecular weight.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups
present in a molecule.[4] It works by measuring the absorption of infrared radiation, which
excites molecular vibrations such as stretching and bending.[4]

Trustworthiness: A self-validating IR protocol involves recording a background spectrum
immediately before the sample spectrum. This scan of the empty ATR crystal or KBr pellet is
digitally subtracted from the sample spectrum, ensuring that all observed peaks originate from
the compound itself and not from atmospheric COz or water vapor.

Ll - | : I

Wavenumber . . . .
Vibration Type Functional Group Intensity
(cm™)
~3080-3010 C-H Stretch Aromatic (Quinoline) Medium-Weak
Aliphatic (Ethoxy - )
~2980-2850 C-H Stretch Medium
CHz, -CH3)
C-H Stretch (Fermi Weak, but
~2850 & ~2750 Aldehyde (-CHO) o
Doublet) characteristic
Aldehyde
~1700-1680 C=0 Stretch ] Strong, Sharp
(Conjugated)
~1610-1580 C=C Stretch Aromatic (Quinoline) Medium-Strong
C-0O Stretch (Aryl
~1250-1200 Ar-O-CH:z Strong
Ether)
C-O Stretch (Alkyl
~1100-1050 O-CH2-CHs Strong

Ether)
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Causality: The aldehyde C=0 stretch is expected to appear slightly below the typical ~1725
cm~! due to conjugation with the quinoline ring system. This conjugation delocalizes the pi
electrons, slightly weakening the C=0 double bond and lowering its vibrational frequency.[5]

Protocol for Data Acquisition (ATR-FTIR)

o Sample Preparation: Place a small amount (a few milligrams) of the solid, dry sample directly
onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:
o Record a background spectrum of the clean, empty ATR crystal.
o Apply pressure to ensure firm contact between the sample and the crystal.

o Record the sample spectrum over the range of 4000-400 cm~1. Typically, 16 or 32 scans
are co-added to improve the signal-to-noise ratio.

o Data Analysis: Process the spectrum by subtracting the background and identify the key
absorption bands corresponding to the functional groups listed in the table.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of a
molecule.[6] It provides detailed information about the chemical environment, connectivity, and
spatial relationship of atoms.

Expertise & Experience: The choice of deuterated solvent is crucial. Chloroform-d (CDCIs) is an
excellent first choice due to its ability to dissolve a wide range of organic compounds and its
relatively simple solvent signal. If solubility is an issue, dimethyl sulfoxide-de (DMSO-de) is a
common alternative. The chemical shifts will vary slightly between solvents, but the patterns
and relative positions will remain consistent.

'H NMR (Proton NMR) Spectroscopy
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1H NMR provides information on the number of different types of protons, their electronic
environment, and their neighboring protons.

i E in CDCls, 40C )

Expected Coupling
Proton Label Chemical Shift  Multiplicity Constant (J, Integration
(3, ppm) Hz)
H-a (CHO) 10.1-10.3 s (singlet) - 1H
H-b (H-2) 9.2-9.4 d (doublet) ~2.0 1H
H-c (H-4) 8.3-85 d (doublet) ~2.0 1H
H-d (H-5) 79-8.1 d (doublet) ~9.0 1H
dd (doublet of
H-e (H-6) 73-75 ~9.0,~2.5 1H
doublets)
H-f (H-8) 71-7.2 d (doublet) ~2.5 1H
H-g (OCH-2) 41-43 g (quartet) ~7.0 2H
H-h (CHs) 14-16 t (triplet) ~7.0 3H

Causality in Chemical Shifts & Splitting:

o H-a (Aldehyde): Extremely deshielded due to the strong electron-withdrawing nature of the
carbonyl oxygen, appearing far downfield as a sharp singlet.

e H-b & H-c (Quinoline): These protons are adjacent to the electronegative nitrogen and the
aldehyde group, causing them to be significantly deshielded. They are coupled to each other
(4J W-coupling), resulting in small doublets.

e H-d, H-e, H-f (Benzene Ring): H-d is ortho to the quinoline nitrogen fusion and experiences a
downfield shift. H-e is coupled to both H-d (ortho-coupling, large J) and H-f (meta-coupling,
small J), appearing as a doublet of doublets. H-f is only coupled to H-e (meta-coupling),
resulting in a small doublet.
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e H-g & H-h (Ethoxy): The methylene protons (H-g) are adjacent to the oxygen, shifting them
downfield. They are split into a quartet by the three methyl protons (H-h). The methyl protons
are split into a triplet by the two methylene protons, following the n+1 rule.

13C NMR (Carbon-13 NMR) Spectroscopy

13C NMR provides information on the number of unique carbon environments in the molecule.

licted 3 in CDCla, 10( |

Carbon Label Expected Chemical Shift (5, ppm)
C-1 (CHO) 191 - 193
C-2 152 - 154
C-3 126 - 128
C-4 138 - 140
C-4a 128 - 130
C-5 122 - 124
C-6 120 - 122
C-7 160 - 162
C-8 105 - 107
C-8a 148 - 150
C-9 (OCHz) 63 - 65
C-10 (CHs) 14 - 16

Causality in Chemical Shifts:
e C-1 (Carbonyl): The most deshielded carbon due to the double bond to oxygen.

o C-7 (Ether-linked): Directly attached to the highly electronegative oxygen, causing a
significant downfield shift.
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Aromatic Carbons: The chemical shifts are spread over a wide range (~105-162 ppm),
influenced by the nitrogen atom and the substituents. Carbons adjacent to nitrogen (C-2, C-
8a) and the ethoxy group (C-7) are the most deshielded.

Protocol for NMR Data Acquisition

Sample Preparation: Accurately weigh and dissolve 5-10 mg of the sample in approximately
0.6 mL of a deuterated solvent (e.g., CDCIs) in a clean, dry NMR tube.

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

Tuning and Shimming: Tune the probe to the correct frequencies for *H and 13C. Shim the
magnetic field to achieve high homogeneity, which is critical for sharp, well-resolved peaks.
This is validated by observing the narrow line shape of the solvent reference signal.

'H NMR Acquisition:

o Acquire a standard one-dimensional proton spectrum.

o Set the spectral width to cover the expected range (e.g., 0-12 ppm).

o Use a sufficient number of scans to achieve a good signal-to-noise ratio.
13C NMR Acquisition:

o Acquire a proton-decoupled 13C spectrum. This simplifies the spectrum to singlets for each
carbon, making it easier to read.

o Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).

o Alarger number of scans is required compared to *H NMR due to the lower natural
abundance of 13C.

Data Processing:
o Apply Fourier transformation to the raw data (FID).

o Phase the spectrum correctly.
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o Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCls at
7.26 ppm for *H and 77.16 ppm for 13C).

o Integrate the *H NMR signals to determine the relative proton ratios.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical progression of experiments to achieve full structural
confirmation. Each step provides a piece of the puzzle, and together they form a self-validating
system for structural elucidation.

Caption: Integrated workflow for spectroscopic structural confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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